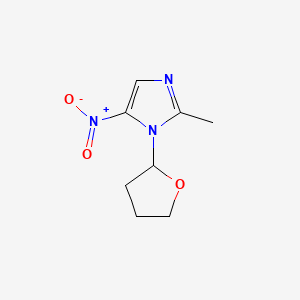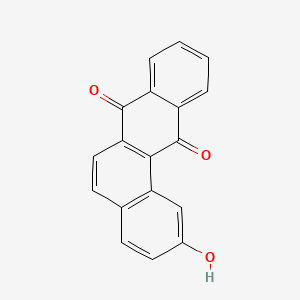
2-Hydroxytetraphene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetraphene-7,12-dione is an organic compound with the molecular formula C18H10O3. It is known for its distinctive yellow to green crystalline powder appearance and has a density of 1.336 g/cm³ . This compound is also referred to as Tetraphene-7,12-dione and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-Hydroxytetraphene-7,12-dione typically involves the oxidation of tetraphene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions using similar reagents but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Hydroxytetraphene-7,12-dione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxytetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxytetraphene-7,12-dione involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The hydroxyl and quinone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2-Hydroxytetraphene-7,12-dione can be compared with other similar compounds such as acenaphthoquinone and naphthoquinone derivatives. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example:
Acenaphthoquinone: Known for its use in photochemistry and as a building block for heterocyclic compounds.
Naphthoquinone: Widely used in the synthesis of dyes and pigments and has notable biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69847-21-8 |
|---|---|
Fórmula molecular |
C18H10O3 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-hydroxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H10O3/c19-11-7-5-10-6-8-14-16(15(10)9-11)18(21)13-4-2-1-3-12(13)17(14)20/h1-9,19H |
Clave InChI |
LMBLFVLUWJRLRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC(=C4)O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
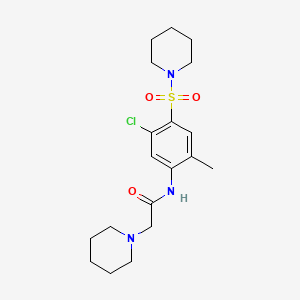
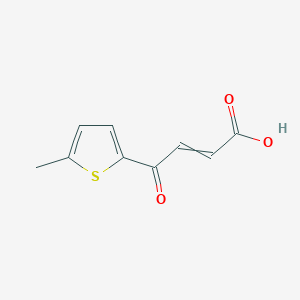

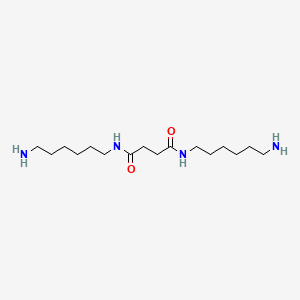
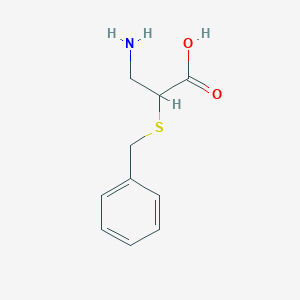
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
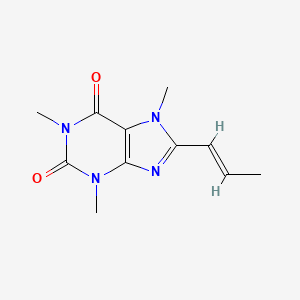

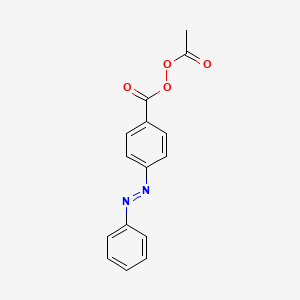

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
